Triolein

Catalog No.
S529022
CAS No.
122-32-7
M.F
C57H104O6
M. Wt
885.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triolein

CAS Number

122-32-7

Product Name

Triolein

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate

Molecular Formula

C57H104O6

Molecular Weight

885.4 g/mol

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-

InChI Key

PHYFQTYBJUILEZ-IUPFWZBJSA-N

SMILES

Array

solubility

Insoluble in water
Soluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.

Synonyms

Glycerol Trioleate, Glycerol, Trioleyl, Trielaidin, Trioleate Glycerin, Trioleate, Glycerol, Trioleate-Glycerin, Triolein, Trioleoylglycerol, Trioleyl Glycerol

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC

The exact mass of the compound Triolein is 884.7833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble in chloroform, ether, carbon tetrachloride and slightly soluble in alcohol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fats - Fats, Unsaturated. It belongs to the ontological category of triglyceride in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]. However, this does not mean our product can be used or applied in the same or a similar way.

Triolein (glyceryl trioleate) is a symmetrical, monounsaturated triglyceride comprising a glycerol backbone esterified with three oleic acid (C18:1) chains. As a highly purified liquid lipid with a melting point of approximately 4 °C, it serves as a critical structural and analytical baseline in pharmaceutical formulation, materials science, and tribology[1]. Unlike crude vegetable oils, which suffer from inherent compositional variability, pure triolein provides exact stoichiometric predictability. Its primary procurement value lies in its role as a well-defined liquid lipid matrix for nanostructured lipid carriers (NLCs), a standardized reference for lipid oxidation and thermal degradation models, and a robust organic friction modifier in advanced lubricant applications [2].

Generic substitution of triolein with natural high-oleic oils (such as olive or high-oleic peanut oil) introduces unacceptable batch-to-batch variability due to the presence of mixed fatty acids, free fatty acids, and endogenous antioxidants, which confound quantitative thermal and oxidative assays [1]. Substituting triolein with saturated analogs like tristearin fundamentally alters the physical state from a liquid to a solid at room temperature, shifting the lipid matrix from an imperfect lattice capable of high drug loading to a highly ordered, crystalline solid lipid nanoparticle (SLN) prone to drug expulsion [2]. Conversely, utilizing polyunsaturated triglycerides like trilinolein drastically reduces oxidative stability, leading to rapid degradation and volatile emission under thermal stress, rendering it unsuitable for long-term formulation stability[3].

Superior Oxidative Stability Over Polyunsaturated Triglycerides

Triolein exhibits significantly higher resistance to oxidation compared to polyunsaturated analogs like trilinolein. In thermogravimetric analysis conducted in an oxygen environment without exogenous antioxidants, trilinolein demonstrated rapid oxidation with a sample weight increase of 2.325%. In contrast, triolein restricted the weight increase to just 0.887%[1]. This marked difference is driven by triolein having only three double bonds per molecule compared to trilinolein's six, fundamentally altering the degradation kinetics and extending stability [1].

Evidence DimensionOxidative sample weight increase (oxygen uptake)
Target Compound DataTriolein: 0.887% weight increase
Comparator Or BaselineTrilinolein: 2.325% weight increase
Quantified DifferenceTriolein exhibits a 61.8% lower oxidative weight increase than trilinolein under identical stress.
ConditionsThermogravimetric analysis in an oxygen environment without exogenous antioxidants.

Procuring triolein ensures a liquid-state lipid with sufficient oxidative stability to maximize the shelf-life of pharmaceutical and cosmetic formulations.

Controlled Melting Point Depression for Defect-Rich Lipid Matrices

The formulation of Nanostructured Lipid Carriers (NLCs) relies on blending a solid lipid with a liquid lipid to create an imperfect crystal lattice. Triolein, which melts at approximately 4 °C, acts as a highly effective liquid lipid when mixed with solid triglycerides like tristearin (melting point ~73 °C)[1]. The addition of triolein depresses the melting point of the solid lipid matrix down to an eutectic point, preventing the formation of the highly ordered triclinic β-polymorphs seen in 100% tristearin Solid Lipid Nanoparticles (SLNs) [1]. This controlled disruption of crystallinity provides the necessary spatial defects to accommodate lipophilic drug molecules.

Evidence DimensionMelting point and matrix crystallinity
Target Compound DataTriolein (liquid at RT, MP ~4 °C)
Comparator Or BaselineTristearin (solid at RT, MP ~73 °C)
Quantified DifferenceTriolein lowers the lipid matrix melting point from 73 °C down to a tunable eutectic point, preventing total crystallization.
ConditionsBinary lipid mixture phase behavior analysis.

Buyers formulating NLCs must prioritize triolein over solid triglycerides to prevent API expulsion and drastically increase drug loading capacity.

Additive-Resistant Friction Modification in Lubricant Systems

In boundary lubrication regimes, triolein serves as a robust organic friction modifier (OFM) compared to free fatty acids like oleic acid. While both can reduce friction, the friction-reducing effect of oleic acid is highly susceptible to poisoning and inactivation by calcium detergents present in formulated oils [1]. Triolein maintains its efficacy, providing a thicker, more consistent tribofilm on steel surfaces at elevated temperatures (60 °C to 100 °C) without being neutralized by other basic additives [1].

Evidence DimensionTribofilm formation and friction reduction stability
Target Compound DataTriolein (maintains friction reduction in complex formulated oils)
Comparator Or BaselineOleic acid (friction reduction inactivated by calcium detergents)
Quantified DifferenceTriolein resists additive poisoning, whereas oleic acid loses its friction-modifying capability in the presence of calcium detergents.
ConditionsBoundary lubrication regime, ball-on-disk tribometer at 60–100 °C in PAO4 base oil.

For industrial lubricant procurement, triolein offers superior compatibility with complex additive packages compared to cheaper free fatty acids.

Elimination of Compositional Interference in Volatile Modeling

When modeling the thermal degradation of lipids, using high-purity triolein eliminates the compositional noise inherent to natural oils. High-oleic vegetable oils contain up to 30% non-oleic fatty acids and variable antioxidant profiles, which skew degradation data [1]. In heated oil model systems at 190 °C, 100% pure triolein allows for the precise isolation and quantification of specific oleic-acid-derived negative odor volatiles (e.g., octanal, nonanal, and (E)-2-decenal) without the confounding background of linoleic-derived compounds (like hexanal) that dominate crude oil profiles [1].

Evidence DimensionPrecursor specificity for volatile generation
Target Compound Data100% Triolein (yields exclusively oleic-derived degradation pathways)
Comparator Or BaselineHigh-oleic vegetable oils (~71-75% oleic acid + impurities)
Quantified DifferenceTriolein provides a 100% pure C18:1 baseline, removing the ~25% to 30% compositional interference found in natural high-oleic substitutes.
ConditionsHeated oil model systems at 190 °C evaluated by gas chromatography–olfactometry.

Analytical laboratories must procure high-purity triolein to ensure reproducible, baseline-accurate data in lipid oxidation and thermal stress studies.

Nanostructured Lipid Carrier (NLC) Manufacturing

Triolein is widely procured as the liquid lipid phase in NLC formulations. By blending triolein with solid lipids like tristearin or stearic acid, formulators create an imperfect crystalline matrix that significantly enhances the encapsulation efficiency of lipophilic active pharmaceutical ingredients (APIs) and prevents drug expulsion during storage, outperforming traditional Solid Lipid Nanoparticles (SLNs) [1].

Standardized Lipid Oxidation and Thermal Modeling

In analytical food science and materials testing, triolein serves as the definitive monounsaturated reference standard. Its 100% purity allows researchers to accurately map degradation kinetics, volatile odor generation, and antioxidant efficacy under thermal stress, avoiding the batch-to-batch variability and mixed-lipid interference inherent to natural vegetable oils[2].

Advanced Boundary Lubrication and Tribology

Triolein is utilized as a premium organic friction modifier (OFM) in synthetic lubricant formulations. Because its esterified structure resists poisoning by calcium detergents—a common failure mode for free fatty acids like oleic acid—triolein reliably forms thick, protective tribofilms on metal surfaces under severe boundary lubrication conditions at elevated temperatures [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Colorless to yellowish odorless liquid; [Merck Index] Clear colorless liquid; [MSDSonline]

Color/Form

Colorless to yellowish, oily liquid
POLYMORPHIC

XLogP3

22.4

Hydrogen Bond Acceptor Count

6

Exact Mass

884.78329103 Da

Monoisotopic Mass

884.78329103 Da

Boiling Point

237 °C at 18 atm
Boiling Point at 760 mm Hg = 554 °C /Estimated via extrapolation/

Heavy Atom Count

63

Taste

Tasteless

Density

0.915 at 15 °C/4 °C

LogP

log Kow = 23 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

-4 °C
-32 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O05EC62663

Therapeutic Uses

/The aim of this study was/ To identify asymptomatic boys with X-linked adrenoleukodystrophy who have a normal magnetic resonance image (MRI), and to assess the effect of 4:1 glyceryl trioleate-glyceryl trierucate (Lorenzo's oil) on disease progression. Eighty-nine boys (mean +/- SD baseline age, 4.7 +/- 4.1 years; range, 0.2-15 years) were identified by a plasma very long-chain fatty acids assay used to screen at-risk boys. All were treated with Lorenzo's oil and moderate fat restriction. Plasma fatty acids and clinical status were followed for 6.9 +/- 2.7 years. Changes in plasma hexacosanoic acid levels were assessed by measuring the length-adjusted area under the curve, and a proportional hazards model was used to evaluate association with the development of abnormal MRI results and neurological abnormalities. Of the 89 boys, 24% developed MRI abnormalities and 11% developed both neurological and MRI abnormalities. Abnormalities occurred only in the 64 patients who were aged 7 years or younger at the time therapy was started. There was significant association between the development of MRI abnormalities and a plasma hexacosanoic acid increase. (For a 0.1-ug/mL increase in the length-adjusted area under the curve for the hexacosanoic acid level, the hazard ratio for incident MRI abnormalities in the whole group was 1.36; P = .01; 95% confidence interval, 1.07-1.72.) Results for patients aged 7 years or younger were similar (P = .04). In this single-arm study, hexacosanoic acid reduction by Lorenzo's oil was associated with reduced risk of developing MRI abnormalities. We recommend Lorenzo's oil therapy in asymptomatic boys with X-linked adrenoleukodystophy who have normal brain MRI results.
X-linked adrenoleukodystrophy (X-ALD) is an inherited disorder of peroxisomal metabolism, biochemically characterized by deficient beta-oxidation of saturated very long chain fatty acids (VLCFA). The consequent accumulation of these fatty acids in different tissues and in biological fluids is associated with a progressive central and peripheral demyelination, as well as with adrenocortical insufficiency and hypogonadism. Seven variants of this disease have been described, cerebral childhood being the most frequent. The recommended therapy consists of the use of the glyceroltrioleate/glyceroltrierucate mixture known as Lorenzo's Oil (LO), combined with a VLCFA-poor diet, but only in asymptomatic patients will this treatment prevent the progression of the symptomatology. In the present study we evaluated the biochemical course of patients with cerebral childhood (CCER) and asymptomatic clinical forms of X-ALD treated with LO associated with a VLCFA-restricted diet. We observed that hexacosanoic acid plasma concentrations and hexacosanoic/docosanoic ratio were significantly reduced in CCER patients during treatment when compared with diagnosis. Hexacosanoic acid plasma level was significantly reduced when compared with that at diagnosis and achieved the normal levels only in asymptomatic patients under LO treatment. In asymptomatic patients the magnitude of hexacosanoic acid decrease was higher than that of the CCER patients. These results show the good biochemical response of LO treatment in asymptomatic X-ALD patients. It is possible to suppose that this could be correlated with the prevention of the appearance of neurological signals in this group of patients treated with LO.
/The study/ investigated the possible therapeutic effect of decreasing plasma levels of very-long-chain fatty acids (C26:0) with a synthetic oil containing trioleate and trielucate (Lorenzo's oil) as well as increasing docosahexaenoic acid (DHA) in red blood cells (RBC) with DHA ethyl ester in four patients with Zellweger syndrome. /The study/ investigated serial changes of plasma C26:0 levels and DHA levels in RBC membranes by gas-liquid chromatography/mass spectrometry (GC/MS). After death, the fatty acid composition of each patient's cerebrum and liver was studied. Dietary administration of Lorenzo's oil diminished plasma C26:0 levels. Earlier administration of Lorenzo's oil was more effective and the response did not depend on the duration of administration. DHA was incorporated into RBC membrane lipids when administrated orally, and its level increased for several months. The final DHA level was correlated with the duration of administration and was not related to the timing of initiation of treatment. DHA levels in the brains and livers of treated patients were higher than in untreated patients. Early initiation of Lorenzo's oil and the long-term administration of DHA may be useful for patients with Zellweger syndrome.

Vapor Pressure

VP: 18 mm Hg at 237 °C

Impurities

Impurities: stearin, linolein.

Other CAS

122-32-7
41755-78-6

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons. Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes.
When (14)C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
Rats were fed an emulsion diet (via stomach tube) consisting of 95 parts triolein (Glycerol Trioleate) and 5 parts glycerol 1- (14)C-trioleate. The percentage of administered glycerol 1- (14)C-trioleate that was identified in the lymph in 24 hours was 88%. In an earlier study four male rats (weights 250 g) were dosed orally with [1-(14)C]triolein. The percentage of radioactivity that was absorbed in 24 hours ranged from 57% to 92% (mean =78.2%). The percentage of absorbed activity that was recovered in the lymph fat from the thoracic duct ranged from 51% to 83% (mean =65.5%).
After a single dose of [1- (14)C]triolein was administered intravenously into fasted rats, a high rate of uptake was noted within the first hour in the following organs: liver, myocardium, gastric mucosa, and diaphragm. However, after 24 hours, radioactivity in these tissues had decreased markedly. A similar pattern of distribution was noted in mice; however, large amounts of radioactivity were also noted in the brown fat, white adipose tissue, and spleen, even after 24 hours.
For more Absorption, Distribution and Excretion (Complete) data for TRIOLEIN (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hydrolysis of /Triolein/ by hepatic triacylglycerol lipase in plasma from ICR mice has been demonstrated in vitro.
The metabolism of triolein in vitro was evaluated using isolated perfusion of a rat liver in tandem with an isolated rat hind-end. This permitted the study of lipid transfer between the two. In the absence of added triolein, a net removal of free fatty acids was demonstrated in both tissue beds when fatty acid gradients across tissue beds were measured. Following the addition of 100 mg of triolein (as [(3)H]-glycerol-[(14)C]triolein) to either reservoir in the system, an appreciable net production of free fatty acid was noted for the hind-end gradient at 30 minutes. This hind-end free fatty acid efflux amounted to more than one third of the catabolism of triolein.
In experimental studies, embolization of the cerebral hemisphere with triolein emulsion has revealed reversible magnetic resonance imaging (MRI) findings in the subacute stage. /The aim of this study was/ to investigate the changes in the major metabolites, by proton magnetic resonance spectroscopy (MRS), in a cerebral fat embolism induced by a triolein emulsion.The internal carotid arteries of 19 cats were injected with a triolein emulsion, and multivoxel MRS was performed 30 min, 1 day, and 7 days later. In the control group, six cats were injected with normal saline. The MR spectra were evaluated for N-acetyl aspartate (NAA), creatine (Cr), and choline (Cho), along with the presence of lipid and lactate. Semiquantitative analyses of NAA/Cr, Cho/Cr, NAA/Cho, and lipid/Cr ratios compared the median values of the ipsilateral metabolite ratios with those of the contralateral side and in the control group for each point in time.The NAA/Cr, Cho/Cr, and NAA/Cho ratios in the ipsilateral cerebral hemisphere of the embolized group after 30 min, 1 day, and 7days were not significantly different from the contralateral hemisphere of the embolized and control groups (P>0.05). The lipid/Cr ratio in the ipsilateral cerebral hemisphere of the embolized group was significantly higher when compared with the control group (P=0.012 at 30 min, P=0.001 on day 1, and P=0.018 on day 7). Cerebral fat embolism induced by a triolein emulsion resulted in no significant change in the major metabolites of the brain in the acute stage, except for an elevated lipid/Cr ratio, which suggests the absence of any significant hypoxic-ischemic changes in the lesions embolized using a fat emulsion.
Effects of protopanaxdiol (PDG) and protopanaxatriol (PTG) types of ginsenosides isolated from the leaves of American ginseng on porcine pancreatic lipase activity were determined in vitro. PDG inhibited the pancreatic lipase activity in a dose-dependent manner at the concentrations of 0.25-1 mg/mL. It inhibited hydrolysis of about 83.2% of triolein at about 1 mg/mL of PDG. However, PTG showed no inhibitory activity. Therefore, anti-obesity activity of PDG was evaluated in mice fed a high-fat diet. The results demonstrated that PDG was effective in preventing and healing obesity, fatty liver and hypertriglyceridemia in mice fed with a high-fat diet.

Wikipedia

Triolein

Biological Half Life

/Half-life/ 4.5 minutes.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Solvent; Viscosity controlling; Skin conditioning; Refatting; Emollient

Methods of Manufacturing

Preparation by esterification of oleic acid.
It is the predominating constituent in expressed almond oil, in lard oil, & in many of the more fluid animal oils & those of vegetable origin. It is separated & purified by cold expression, the other constituents being retained by their lack of fluidity at low temp.
The triglyceride of oleic acid, occurring in most fats and oils. It constitutes 70-80% of olive oil
Reaction of refined oil, eg, olive oil, with glycerol followed by fractional distillation; reaction of oleic acid with glycerol; separation & purification from fats & oils as liquid phase by cold expression.

General Manufacturing Information

Transportation Equipment Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Not Known or Reasonably Ascertainable
Services
9-Octadecenoic acid (9Z)-, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE
Stable water-in-oil emulsions (with a high water content) for cosmetics are prepared by dissolving the neutral oil & 5-50% lecithin emulsifier at less than or equal to 70 °C, cooling to 0-12 °C, & adding water to a concentration of 50-83%. The neutral oil can be a glycerol, such as glyceryl trioleate, or propylene glycol ester of a carbon 8-12 fatty acid or isopropyl myristate.
One of the chief constituents of nondrying oils and fats.

Analytic Laboratory Methods

METHYL ESTERS OF FATTY ACIDS FROM ANIMAL & VEGETABLE FATS HAVING 8-24 CARBON ATOMS ARE SEPARATED & DETERMINED BY GAS CHROMATOGRAPHY. /METHYL ESTERS OF FATTY ACIDS/

Interactions

IM administration of tetracycline hydrochloride 250 mg/kg /to rats/ significantly decreased the intestinal absorption of intragastrically administration triolein.
The oral administration of 2 g neomycin/kg, twice daily, reduced in rats the in vivo intestinal absorption of (14)C-labeled triolein.
The purpose of this study is to evaluate the effect of dexamethasone on the damaged blood-ocular barrier caused by triolein emulsion, using contrast-enhanced MR imaging. An emulsion of 0.1-mL triolein in 20 mL of saline was infused into the carotid arteries of 32 cats, 12 cats were placed in the treatment group and 18 cats were placed in the Control group. Thirty minutes after the infusion of triolein emulsion, a set of orbital pre- and post-contrast T1-weighted MR images (T1WIs) were obtained. Infusion of 10 mg/kg dexamethasone into the ipsilateral carotid artery of each of the cats in the treatment group cats and 20 mL saline in each of the cats in the control group was given. A second set of pre- and post-contrast orbital T1WIs were obtained three hours following triolein emulsion infusion. Qualitative analysis was performed for the the anterior chamber (AC), the posterior chamber (PC), and in the vitreous humor of the ipsilateral and contralateral eyes. The signal intensity ratios of the ipsilateral eye over the contralateral eye were quantitatively evaluated in the three ocular chambers on the first and second set of T1WIs, and were then statistically compared. Qualitatively, the AC, the PC or the vitreous did not show immediate contrast enhancement on the first and the second set of post-contrast T1WIs. However, the AC and the PC showed delayed contrast enhancement for both groups of cats on the second pre-contrast T1WIs. No enhancement or minimally delayed enhancement was seen for the vitreous humor. Quantitatively, the signal intensity ratios in the PC of the treatment group of cats were statistically lower than the ratios of the control group of cats for the second set of T1WIs (p = 0.037). The AC and vitreous showed no statistically significant difference between the feline treatment group and control group (p > 0.05). Contrast-enhanced MR images revealed increased vascular permeability in the PC of the eye after infusion of triolein emulsion. Dexamethasone seems to decrease the breakdown of the blood-aqueous barrier in the PC.
Fat embolization (FE) is an often overlooked and poorly understood complication of skeletal trauma and some orthopedic procedures. Fat embolism can lead to major pulmonary damage associated with fat embolism syndrome (FES). A model of FE in unanesthetized rats, using intravenous injection of the neutral fat triolein, was used to study the potential therapeutic effect on lung histopathology of altering the production of, or response to, endogenous angiotensin (Ang) II. Either captopril, an Ang I converting enzyme inhibitor, or losartan, an Ang II type 1 receptor blocker, was injected 1 hour after FE by triolein injection. After euthanasia at 48 hours, histopathologic evaluation was used to compare the drug-treated animals with control animals that received only triolein. Histology of the lungs of rats treated only with triolein revealed severe, diffuse pathology. Alveolar septa showed severe, diffuse inflammation. Bronchial lumina showed severe mucosal epithelial loss. The media of the pulmonary small arteries and arterioles was thicker, and the lumen patency was reduced 60% to 70%. Trichrome staining confirmed the abundant presence of collagen in the media and adventitia, as well as collagen infiltrating the bronchial musculature. Both captopril and losartan treatments reduced the inflammatory, vasoconstrictor, and profibrotic effects present at 48 hr (p<0.001). With treatment, the vascular lumen remained patent, and the fat droplets were reduced in size and number. There was a reduction in the number of infiltrating leukocytes, macrophages, myofibroblasts, and eosinophils, along with a significant decrease in hemorrhage and collagen deposition (p<0.001). Pathologic changes in bronchial epithelium were also diminished. The results suggest that the use of drugs that act on the renin-Ang system might provide an effective and targeted therapy for fat embolism syndrome.
For more Interactions (Complete) data for TRIOLEIN (6 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Sassa T, Wakashima T, Ohno Y, Kihara A. Lorenzo's oil inhibits ELOVL1 and lowers the level of sphingomyelin with a saturated very long-chain fatty acid. J Lipid Res. 2014 Mar;55(3):524-30. doi: 10.1194/jlr.M044586. Epub 2014 Jan 31. PubMed PMID: 24489110; PubMed Central PMCID: PMC3934736.
2: Mack Correa MC, Mao G, Saad P, Flach CR, Mendelsohn R, Walters RM. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function. Exp Dermatol. 2014 Jan;23(1):39-44. doi: 10.1111/exd.12296. PubMed PMID: 24372651; PubMed Central PMCID: PMC4068283.
3: Chun-Yen Lai, Kruse DE, Ferrara KW, Caskey CF. Creation and characterization of an ultrasound and CT phantom for noninvasive ultrasound thermometry calibration. IEEE Trans Biomed Eng. 2014 Feb;61(2):502-12. doi: 10.1109/TBME.2013.2282775. Epub 2013 Sep 19. PubMed PMID: 24107918; PubMed Central PMCID: PMC3990871.
4: Glaubitt D, Wulff K, Ulrich I. [Studies of the 14CO2 expiration following intragastric administration of 14C-glyceryl-trioleate and 14C-oleic acid in rats after whole body X-irradiation]. Fortschr Geb Rontgenstr Nuklearmed. 1968 Jun;108(6):790-4. German. PubMed PMID: 5748724.
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8: Mouton D, Bouthillier Y, Feingold N, Feingold J, Decreusefond C, Stiffel C, Biozzi G. Genetic control of macrophage functions. I. Polygenic regulation of phagocytosis stimulation produced by Glyceryl Trioleate. J Exp Med. 1975 Feb 1;141(2):306-21. PubMed PMID: 1113063; PubMed Central PMCID: PMC2190529.
9: Yang Y, Decker EA, Xiao H, McClements DJ. Enhancing vitamin E bioaccessibility: factors impacting solubilization and hydrolysis of α-tocopherol acetate encapsulated in emulsion-based delivery systems. Food Funct. 2015 Jan;6(1):84-97. doi: 10.1039/c4fo00725e. Epub 2014 Oct 14. PubMed PMID: 25312787.
10: Rasmussen M, Moser AB, Borel J, Khangoora S, Moser HW. Brain, liver, and adipose tissue erucic and very long chain fatty acid levels in adrenoleukodystrophy patients treated with glyceryl trierucate and trioleate oils (Lorenzo's oil). Neurochem Res. 1994 Aug;19(8):1073-82. PubMed PMID: 7800117.
11: Marze S. Refining in silico simulation to study digestion parameters affecting the bioaccessibility of lipophilic nutrients and micronutrients. Food Funct. 2015 Jan;6(1):115-24. doi: 10.1039/c4fo00483c. Epub 2014 Oct 23. PubMed PMID: 25340470.
12: Guardiola-Serrano F, Beteta-Göbel R, Rodríguez-Lorca R, Ibarguren M, López DJ, Terés S, Alvarez R, Alonso-Sande M, Busquets X, Escribá PV. The Novel Anticancer Drug Hydroxytriolein Inhibits Lung Cancer Cell Proliferation via a Protein Kinase Cα- and Extracellular Signal-Regulated Kinase 1/2-Dependent Mechanism. J Pharmacol Exp Ther. 2015 Aug;354(2):213-24. doi: 10.1124/jpet.114.222281. Epub 2015 Jun 11. PubMed PMID: 26065701.
13: Hu QZ, Jang CH. A simple strategy to monitor lipase activity using liquid crystal-based sensors. Talanta. 2012 Sep 15;99:36-9. doi: 10.1016/j.talanta.2012.05.016. Epub 2012 May 16. PubMed PMID: 22967518.
14: Zhang LS, Xu M, Yang Q, Ryan RO, Howles P, Tso P. Apolipoprotein A-V deficiency enhances chylomicron production in lymph fistula mice. Am J Physiol Gastrointest Liver Physiol. 2015 Apr 1;308(7):G634-42. doi: 10.1152/ajpgi.00339.2014. Epub 2015 Jan 23. PubMed PMID: 25617349; PubMed Central PMCID: PMC4385892.
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